3-(Trifluoromethyl)aniline

概述

描述

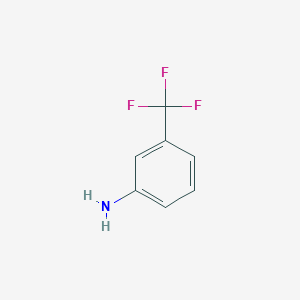

3-(Trifluoromethyl)aniline (CAS No. 98-16-8, molecular formula C₇H₆F₃N) is a fluorinated aromatic amine characterized by a trifluoromethyl (-CF₃) group at the meta position of the aniline ring. This compound is widely utilized as a building block in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Its strong electron-withdrawing -CF₃ group enhances stability and modulates reactivity, making it valuable for designing bioactive molecules and functional materials .

Physicochemical properties include a molecular weight of 161.12 g/mol, with a boiling point of 72–74°C at 12 mmHg. It is typically a colorless to pale yellow liquid, sensitive to light and moisture. Safety data indicate moderate toxicity (e.g., LD₅₀ oral rat: 500 mg/kg), necessitating careful handling in laboratory settings .

准备方法

Synthetic Routes and Reaction Conditions

3-(Trifluoromethyl)aniline can be synthesized through several methods:

Reduction of 3-nitrotrifluoromethylbenzene: This method involves the reduction of 3-nitrotrifluoromethylbenzene using reducing agents such as iron powder in the presence of hydrochloric acid.

Electrophilic Fluorination: Another method involves the electrophilic fluorination of aromatic compounds using trifluoromethylating agents like trifluoromethyltrimethylsilane (CF₃SiMe₃) followed by amination.

Industrial Production Methods

In industrial settings, this compound is typically produced through the reduction of 3-nitrotrifluoromethylbenzene. This process is favored due to its efficiency and cost-effectiveness .

化学反应分析

Types of Reactions

3-(Trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: It undergoes electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like iron powder and hydrochloric acid are commonly used.

Substitution: Reagents such as halogens (Cl₂, Br₂) and nitrating mixtures (HNO₃/H₂SO₄) are used.

Major Products

Oxidation: Produces nitro compounds.

Reduction: Produces amines.

Substitution: Produces halogenated or nitrated derivatives.

科学研究应用

Chemical Synthesis

3-(Trifluoromethyl)aniline serves as a pharmaceutical intermediate in the synthesis of various bioactive compounds. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting products, making it valuable in medicinal chemistry. For instance, it has been utilized in the synthesis of thiourea derivatives, which exhibited antimicrobial activity .

Table 1: Synthesis Applications of this compound

| Compound Type | Application | Reference |

|---|---|---|

| Thiourea Derivatives | Antimicrobial agents | |

| Fluorinated Pharmaceuticals | Drug development | |

| Organic Reagents | Catalysts in organic reactions |

Environmental Studies

In ecotoxicology, this compound has been studied for its effects on soil organisms. A notable study employed NMR spectroscopy to investigate its metabolism in earthworms (Eisenia veneta), revealing insights into its environmental impact and degradation pathways .

Case Study: Ecotoxicological Impact

- Objective : Assess the toxicity and metabolic pathways of this compound in soil organisms.

- Methodology : Exposure via filter-paper contact toxicity tests at varying concentrations.

- Findings : Metabolic pathways were elucidated using NMR, indicating significant uptake and transformation by soil organisms .

Analytical Chemistry

This compound is frequently employed as a standard in analytical chemistry due to its distinct spectral properties. It is utilized in High-Performance Liquid Chromatography (HPLC) for related substance analysis, ensuring the purity of pharmaceutical compounds. The compound's unique characteristics allow for effective differentiation from impurities .

Table 2: Analytical Applications

| Technique | Purpose | Reference |

|---|---|---|

| HPLC | Related substances analysis | |

| Spectroscopy | Structural analysis | |

| Toxicity Testing | Environmental impact assessment |

Material Science

In material science, this compound is explored for its role in developing fluorinated polymers and materials that exhibit enhanced thermal and chemical stability. The incorporation of trifluoromethyl groups can significantly alter the physical properties of polymers, making them suitable for high-performance applications .

Medicinal Chemistry

The trifluoromethyl group in this compound contributes to the development of new therapeutic agents. Research has shown that compounds containing this moiety often display improved pharmacokinetic properties, such as increased bioavailability and reduced metabolic degradation .

Key Findings in Medicinal Chemistry

作用机制

The mechanism of action of 3-(Trifluoromethyl)aniline involves its interaction with various molecular targets:

相似化合物的比较

Positional Isomers: 2- and 4-(Trifluoromethyl)aniline

The biological and chemical properties of trifluoromethylaniline derivatives are highly dependent on the substituent position. Key comparisons include:

Antituberculosis Activity

In contrast, derivatives of 2- and 4-substituted isomers are less explored in this context.

Toxicity Profile

- 3-(Trifluoromethyl)aniline : Induces metabolic disruptions in earthworms (e.g., elevated alanine, glycine, and citrate levels) at sublethal doses, indicating mitochondrial dysfunction .

- 2-(Trifluoromethyl)aniline : Lower acute toxicity in mammalian models, attributed to faster metabolic clearance .

Structural Analogs with Additional Substituents

生物活性

3-(Trifluoromethyl)aniline, a compound with the molecular formula , is notable for its unique trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of this compound, supported by data tables and relevant research findings.

- Molecular Weight : 161.13 g/mol

- Solubility : Soluble in water (5 g/L at 20°C) .

- Hazard Classification : Classified as hazardous with acute toxicity and environmental risks .

The trifluoromethyl group in this compound enhances its ability to interact with various biomolecules, including enzymes and receptors. This interaction can modulate biological pathways, which is critical for its potential therapeutic effects. The specific mechanisms include:

- Enzyme Modulation : The compound may influence enzyme activity, affecting metabolic pathways.

- Receptor Interaction : It can bind to specific receptors, potentially altering cellular signaling processes .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can exhibit antimicrobial effects against various pathogens.

- Anticancer Potential : Some derivatives have been explored for their anticancer properties, showing promise in inhibiting tumor growth .

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that this compound derivatives showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes .

- Anticancer Research : In a study focusing on cancer cell lines, derivatives of this compound were found to induce apoptosis in cancer cells through the activation of caspase pathways. This suggests a potential role in cancer therapeutics .

- Toxicological Studies : Toxicological assessments indicate that exposure to this compound can lead to various adverse effects, including skin irritation and respiratory issues. Long-term exposure has been linked to organ toxicity .

Data Table: Summary of Biological Activities

常见问题

Q. Basic: What are the recommended safety protocols for handling 3-(Trifluoromethyl)aniline in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Ensure compatibility with aromatic amines and fluorinated compounds .

- Ventilation: Work in a fume hood to minimize inhalation exposure. Engineering controls (e.g., local exhaust) are critical for confined spaces .

- First Aid: For skin/eye contact, rinse immediately with water for ≥15 minutes. Use emergency eyewash stations or safety showers. For ingestion, do NOT induce vomiting; seek immediate medical attention .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid flushing into waterways .

- Training: Mandatory training on SDS interpretation, PPE use, and emergency response is required .

Q. Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

- NMR Spectroscopy: Analyze NMR in DMSO-. Key peaks include aromatic protons (δ 6.8–7.5 ppm) and the NH group (δ ~5.0 ppm, broad). The CF group appears as a singlet in NMR at δ -60 to -65 ppm .

- GC/MS: Use a DB-5 column and electron ionization (EI) mode. The molecular ion peak (m/z 161) and fragment ions (e.g., m/z 142 [M–F]) confirm identity .

- Cross-Validation: Compare retention times and spectral data with reference standards (e.g., PubChem CID 7375) .

Q. Advanced: What strategies are effective in mitigating by-product formation during the synthesis of Schiff base derivatives from this compound?

Methodological Answer:

- Reaction Optimization: Use stoichiometric control (e.g., 1:1 molar ratio of aldehyde and amine) in ethanol under reflux. Monitor reaction progress via TLC .

- Purification: Extract crude products with dichloromethane, evaporate under reduced pressure, and recrystallize in ethanol to isolate pure imines (yields 70–85%) .

- Catalyst Screening: Test Lewis acids (e.g., ZnCl) to accelerate imine formation and reduce side reactions like oxidation .

Q. Advanced: How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:

- Directing Effects: The CF group is strongly electron-withdrawing (-I effect), meta-directing electrophiles (e.g., nitration, sulfonation) to positions 4 and 6 of the aromatic ring. This contrasts with electron-donating groups (e.g., -OCH), which are para-directing .

- Reactivity Comparison: In bromination reactions, this compound reacts slower than aniline but faster than nitrobenzene due to moderate deactivation by CF .

Q. Advanced: What analytical challenges arise when detecting trace amounts of this compound in environmental samples, and how can they be addressed?

Methodological Answer:

- Challenges: Low concentrations (ng/L range), matrix interference from organic matter, and volatility losses during extraction .

- Solutions:

- Closed-Loop Stripping Analysis (CLSA): Pre-concentrate analytes from water using activated carbon traps. Couple with GC/MS for quantification .

- Surrogate Standards: Use 2-(trifluoromethyl)phenanol as an internal standard to correct for recovery inefficiencies .

- Calibration: Construct linear calibration curves (10–250 ng/L) with R >0.99 to ensure accuracy .

Q. Advanced: In pharmacological studies, how does the introduction of a trifluoromethyl group on the aniline ring affect biological activity compared to non-fluorinated analogs?

Methodological Answer:

- Enhanced Lipophilicity: The CF group increases log P by ~1.0 unit, improving membrane permeability and bioavailability .

- Metabolic Stability: Fluorine atoms reduce oxidative metabolism, prolonging half-life. For example, flunixin (a veterinary NSAID derived from this compound) shows extended activity compared to non-fluorinated analogs .

- Case Study: In insecticidal meta-diamides, CF-substituted derivatives exhibit 10-fold higher activity against Plutella xylostella due to stronger receptor binding .

Q. Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

- Controlled Comparative Studies: Synthesize derivatives with systematic structural variations (e.g., substituent position, halogenation) and test under standardized bioassays .

- Computational Modeling: Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activities. For example, CF-induced electron deficiency may enhance binding to target enzymes .

- Meta-Analysis: Cross-reference data from PubChem, CAS, and peer-reviewed studies to identify outliers or methodological biases .

属性

IUPAC Name |

3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3N/c8-7(9,10)5-2-1-3-6(11)4-5/h1-4H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUDTWATMPPKEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3N | |

| Record name | 3-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024512 | |

| Record name | 3-(Trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3-trifluoromethylaniline appears as a colorless liquid with a fishlike odor. Insoluble in water and denser than water. Toxic by ingestion and inhalation. Used to make dyes and pharmaceuticals., mp = 5.5 deg C; [ChemIDplus] Colorless to yellow liquid with a fishy odor; [HSDB] Colorless liquid; [MSDSonline] | |

| Record name | 3-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-(Trifluoromethyl)aniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

369.5 °F at 764 mmHg (EPA, 1998), 187.5 °C @ 764 MM HG | |

| Record name | 3-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)ANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

185 °F (NTP, 1992) | |

| Record name | 3-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, ETHER | |

| Record name | 3-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-(TRIFLUOROMETHYL)ANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.303 at 59.9 °F (EPA, 1998) - Denser than water; will sink | |

| Record name | 3-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

5.56 (EPA, 1998) - Heavier than air; will sink (Relative to Air) | |

| Record name | 3-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.59 [mmHg] | |

| Record name | m-(Trifluoromethyl)aniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7581 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

COLORLESS TO YELLOW OILY LIQ | |

CAS No. |

98-16-8 | |

| Record name | 3-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-(Trifluoromethyl)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-(Trifluoromethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trifluoromethyl)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 3-(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-(Trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α,α-trifluoro-m-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-TRIFLUOROMETHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1RWM538YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | M-(TRIFLUOROMETHYL)ANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4249 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

37 °F (EPA, 1998) | |

| Record name | 3-TRIFLUOROMETHYLANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。